molecular formula C18H24I3N3O8 B029793 Ioxilan CAS No. 107793-72-6

Ioxilan

カタログ番号 B029793
CAS番号: 107793-72-6
分子量: 791.1 g/mol
InChIキー: UUMLTINZBQPNGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ioxilan is a diagnostic contrast agent used in various medical imaging procedures, such as angiography, urography, and computed tomographic scans . It is injected intravenously before taking X-ray images to increase arterial contrast in the final image . It was marketed in the US under the trade name Oxilan but was discontinued in 2017 .


Synthesis Analysis

Ioxilan contains centers of potential isomerism stemming from the D,L hydroxyalkyls, the carbamoyl substituents, the alkylated anilide nitrogen, and the acetylated anilide . All isomers of ioxilan, based on HPLC, are similarly highly hydrophilic, and are expected to show low binding to biomacromolecules with a concomitantly high biological tolerance .


Molecular Structure Analysis

The molecular weight of ioxilan is 791.12 and the organically bound iodine content is 48.1% . The chemical formula of ioxilan is C18H24I3N3O8 .


Physical And Chemical Properties Analysis

Ioxilan is nonionic and does not dissociate in solution . It is distributed mainly in the blood as suggested by the apparent volume of distribution (central compartment), 7.2 ± 1.0 L in women and 10.0 ± 2.4 L in men . Binding of ioxilan to plasma protein is negligible .

科学的研究の応用

Medical Imaging

Application Summary

Ioxilan is a diagnostic contrast agent used in various medical imaging procedures, such as angiography, urography, and computed tomographic scans . It’s a tri-iodinated diagnostic contrast agent .

Method of Application

Intravascular injection of Ioxilan results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs .

Results or Outcomes

When administered intra-arterially, Ioxilan is indicated for the following diagnostic tests: cerebral arteriography, coronary arteriography and left ventriculography, visceral angiography, aortography, and peripheral arteriography. When administered intravenously, Ioxilan is indicated for excretory urography and contrast enhanced computed tomographic (CECT) imaging of the head and body .

Hypersensitivity Research

Application Summary

Ioxilan has been studied in the context of hypersensitivity reactions. There was a case of a patient with systemic hypersensitivity to Ioxilan, where an older ionic contrast media was successfully used .

Method of Application

The patient had received prednisone prophylactically for reactions associated with Ioxilan administration on two prior fistulograms. These reactions consisted of diffuse erythematous rash preceded by fever that started 2-4 hours after contrast administration and lasted several days .

Results or Outcomes

After receiving pretreatment with prednisone and diphenhydramine, she received her most recent dose of Ioxilan for a fistulogram and developed fever and diffuse erythematous rash. The patient who was repeatedly reactive to the non-ionic low-osmolal CM Ioxilan, subsequently tolerated the ionic hyperosmolal CM iothalamate .

Pharmacokinetic Studies

Application Summary

Ioxilan has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .

Method of Application

Peak iodine plasma levels occur immediately following rapid intravenous injection. Iodine plasma levels fall rapidly within 5 to 10 minutes. This can be accounted for by the dilution in the vascular and extravascular fluid compartments .

Results or Outcomes

The average amount of Ioxilan excreted unchanged in urine at 24 hours represents 93.7% of the dose in young healthy subjects (21-27 years) after intravenous administration . The binding of Ioxilan to plasma protein is negligible and there is no evidence for metabolism .

Glomerular Filtration Rate (GFR) Determination

Application Summary

Ioxilan has been used to determine glomerular filtration rates in humans and animals .

Method of Application

A high-performance liquid-chromatographic (HPLC) method using photodiode array detection and isocratic conditions was developed for the analysis of plasma Iohexol concentrations .

Results or Outcomes

The applicability of the method was demonstrated by determining the glomerular filtration rates of Iohexol in the porcine (Sus scrofa) model .

Contrast Enhancement in X-ray Imaging

Application Summary

Ioxilan is used as a contrast agent in X-ray imaging . It is injected intravenously before taking X-ray images to increase arterial contrast in the final image .

Method of Application

Ioxilan is injected intravenously, and its iodine content enhances the contrast of the X-ray image . The degree of contrast enhancement is directly related to the iodine content in the administered dose .

Results or Outcomes

The use of Ioxilan improves the quality of X-ray images, allowing for better visualization of internal structures of the human body . However, it was discontinued in the US in 2017 .

Study of Hypersensitivity Reactions

Application Summary

Ioxilan has been used in studies investigating hypersensitivity reactions . There was a case of a patient with systemic hypersensitivity to Ioxilan .

Method of Application

The patient had systemic hypersensitivity reactions associated with Ioxilan administration . These reactions consisted of diffuse erythematous rash preceded by fever that started 2-4 hours after contrast administration and lasted several days .

Results or Outcomes

The patient who was repeatedly reactive to the non-ionic low-osmolal CM Ioxilan, subsequently tolerated the ionic hyperosmolal CM iothalamate .

Safety And Hazards

Severe cutaneous adverse reactions (SCAR), including Stevens-Johnson syndrome and toxic epidermal necrolysis (SJS/TEN), acute generalized exanthematous pustulosis (AGEP) and drug reaction with eosinophilia and systemic symptoms (DRESS), may develop from 1 hr to several weeks after intravascular contrast agent administration . Ioxilan may cause renal failure in patients with advanced vascular disease, diabetes . It should be well hydrated before/after procedure .

特性

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMLTINZBQPNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048717
Record name Ioxilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Intravascular injection results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs.
Record name Ioxilan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ioxilan

CAS RN

107793-72-6
Record name Ioxilan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107793-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ioxilan [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ioxilan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ioxilan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ioxilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOXILAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ioxilan
Reactant of Route 2
Reactant of Route 2
Ioxilan
Reactant of Route 3
Reactant of Route 3
Ioxilan
Reactant of Route 4
Reactant of Route 4
Ioxilan
Reactant of Route 5
Reactant of Route 5
Ioxilan
Reactant of Route 6
Reactant of Route 6
Ioxilan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。